2-Cyclopropylethanol

HCV NS5B polymerase medicinal chemistry inhibitor design

2-Cyclopropylethanol (2-CPE) is a primary alcohol bearing a cyclopropyl ring two carbons removed from the hydroxyl group (C₅H₁₀O, MW 86.13). It is a colourless, water-miscible liquid with a boiling point of 127–138 °C and a density of 0.975 g/cm³.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 2566-44-1
Cat. No. B145733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylethanol
CAS2566-44-1
SynonymsCyclopropaneethanol; (2-Hydroxyethyl)cyclopropane;  NSC 250975
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESC1CC1CCO
InChIInChI=1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2
InChIKeyLUNMJRJMSXZSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylethanol (CAS 2566-44-1) Procurement Baseline: Structural Identity and Industrial Relevance


2-Cyclopropylethanol (2-CPE) is a primary alcohol bearing a cyclopropyl ring two carbons removed from the hydroxyl group (C₅H₁₀O, MW 86.13). It is a colourless, water-miscible liquid with a boiling point of 127–138 °C and a density of 0.975 g/cm³ . The compound serves as a versatile intermediate in medicinal chemistry, notably enabling access to 22-hydroxycholesterol derivatives (serum cholesterol-lowering agents) and potent 15-hydroxyprostaglandin dehydrogenase inhibitors . Unlike simple linear alcohols or smaller cycloalkylmethanols, the two-carbon spacer between the cyclopropyl ring and the hydroxyl group endows 2-CPE with a unique conformational landscape that directly impacts its reactivity and biological performance in downstream applications.

Why 2-Cyclopropylethanol Cannot Be Replaced by Closest Analogs: Structural Uniqueness and Selection Rationale


Although cyclopropanemethanol, 1-cyclopropylethanol, and cyclobutanemethanol share the same molecular formula (C₅H₁₀O, MW 86.13) or closely related cycloalkyl scaffolds, their physicochemical and pharmacological behaviours diverge sharply. The two-carbon ethylene spacer in 2-CPE separates the strained cyclopropyl ring from the polar hydroxyl group, enabling a characteristic intramolecular hydrogen bond between the OH proton and the π‑like electron density of the cyclopropane ring [1]. This interaction, absent in cyclopropanemethanol and 1‑cyclopropylethanol, stabilises a unique conformer population that influences hydrogen-bond donor capacity and molecular recognition. Furthermore, the cyclopropylethyl fragment has been shown to confer a 6‑fold improvement in NS5B polymerase inhibitory potency compared to the cyclopropylmethyl homologue in a matched molecular series [2]. Straight‑chain analogues such as 1‑pentanol lack the strained ring entirely and cannot replicate the conformational rigidity or the specific binding interactions exploited in medicinal chemistry programs. Generic substitution therefore risks loss of potency, altered selectivity, and failed reproducibility in validated synthetic routes.

2-Cyclopropylethanol Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Procurement Decisions


NS5B Polymerase IC₅₀: Cyclopropylethyl vs. Cyclopropylmethyl Substituent – 6‑Fold Gain in Inhibitory Potency

In a comprehensive SAR study of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, the cyclopropylethyl-substituted derivative (compound 26) displayed an IC₅₀ of 13 nM against HCV NS5B polymerase. This represents a 6‑fold improvement over the cyclopropylmethyl analogue (compound 24, IC₅₀ = 78 nM) and also surpasses the cyclobutylmethyl variant (compound 27, IC₅₀ = 49 nM), highlighting the privileged nature of the 2‑cyclopropylethyl side chain for potency [1].

HCV NS5B polymerase medicinal chemistry inhibitor design

Intramolecular Hydrogen Bond Conformer Population: Unique Stabilization Absent in Cyclopropanemethanol and 1‑Cyclopropylethanol

Gas‑phase microwave and electron‑diffraction studies reveal that 2‑cyclopropylethanol exists as three major conformers. One conformer, accounting for 10–30 % of the total population, is stabilised by an intramolecular hydrogen bond between the hydroxyl proton and the electron density of the cyclopropyl ring (pseudo‑π interaction). The most abundant conformer (G⁺/G⁺/G⁻, 48.6 %) also benefits from stabilising interactions unique to the two‑carbon linker length [1]. In contrast, 1‑cyclopropylethanol does not exhibit analogous intramolecular hydrogen bonding, as the hydroxyl group is directly attached to the ring, while cyclopropanemethanol lacks the ethylene spacer entirely [2][3].

conformational analysis microwave spectroscopy intramolecular hydrogen bonding

Physicochemical Profile Differentiation: Boiling Point and Density Contrast with Cyclobutanemethanol and 1‑Pentanol

2‑Cyclopropylethanol exhibits a boiling point of 127–138 °C and a density of 0.975 g/cm³, placing it substantially below the higher‑boiling cyclobutanemethanol (143–144 °C, density 0.913 g/cm³) and above the lower‑boiling cyclopropanemethanol (123–124 °C, density 0.89–0.90 g/cm³) . Compared with the straight‑chain 1‑pentanol (BP 137–139 °C, density 0.814 g/cm³), 2‑CPE is approximately 20 % denser, reflecting the compact, strained cyclopropane moiety. The flash point of 47 °C is higher than that of cyclopropanemethanol (35 °C) and 1‑cyclopropylethanol (31–37 °C), offering a tangible safety advantage in large‑scale handling .

physicochemical properties boiling point density procurement specification

LogP and Water Solubility Profile: Balanced Polarity Advantage over Straight‑Chain Analogues

The calculated LogP of 2‑cyclopropylethanol is 0.78, characterising it as a moderately lipophilic alcohol, while its water solubility is described as miscible in all proportions . By contrast, the straight‑chain congener 1‑pentanol has a LogP of approximately 1.5, making it roughly 5‑fold more lipophilic. This difference arises because the cyclopropyl ring, despite its hydrocarbon character, occupies a smaller solvent‑excluded volume and engages in polarisable interactions that reduce net hydrophobicity. The lower LogP translates to superior aqueous solubility and a more favourable balance of polar surface area (TPSA 20.2 Ų) for early‑stage drug discovery [1].

lipophilicity LogP water solubility drug-likeness

Enantioselective Access to Chiral Building Blocks: Biocatalytic Resolution Comparable to Cyclobutyl Analogue

Both 2‑cyclopropylethanol and 2‑cyclobutylethanol have been resolved via lipase‑catalysed kinetic acylation (Burkholderia cepacia lipase and Candida antarctica lipase B) to yield optically pure enantiomers with ee ≥ 95 % [1]. The study noted that under 50 % conversion, the selectivity of enzymatic acylation of the cyclopropyl substrate is lower than that of the cyclobutyl analogue, a consequence of the smaller steric discrimination between substituents at the chiral carbon. This diminished selectivity means that obtaining high ee with 2‑cyclopropylethanol requires tighter control of conversion or alternative enzyme engineering, a consideration when sourcing chiral intermediates.

biocatalysis enantiomeric excess resolution chiral alcohol

Optimal Application Scenarios for 2-Cyclopropylethanol Procurement Based on Quantitative Evidence


HCV Antiviral Lead Optimisation Programmes Requiring Low‑Nanomolar NS5B Inhibitors

The 6‑fold potency advantage of the cyclopropylethyl‑substituted quinolinone (IC₅₀ = 13 nM) over the cyclopropylmethyl analogue (IC₅₀ = 78 nM) directly informs medicinal chemistry campaigns targeting HCV NS5B polymerase [1]. Procurement of 2‑cyclopropylethanol is essential for replicating the privileged N‑1 substituent that was advanced to clinical candidate status (compound 130). Any substitution with cyclopropanemethanol or cyclobutanemethanol would yield a structurally distinct side chain with demonstrably lower potency.

Synthesis of Conformationally Constrained Cholesterol‑Lowering Agents and Prostaglandin Dehydrogenase Inhibitors

2‑Cyclopropylethanol is a documented reagent for the preparation of 22‑hydroxycholesterol derivatives (serum cholesterol‑lowering agents) and potent 15‑hydroxyprostaglandin dehydrogenase inhibitors that minimise excessive wound scarring . The unique intramolecular hydrogen bond and conformational distribution [2] may influence the orientation of the cyclopropyl ring within enzyme active sites, a feature that cannot be mimicked by saturated straight‑chain alcohols.

Chiral Building Block Synthesis via Enzymatic Resolution

Lipase‑catalysed kinetic resolution of racemic 2‑cyclopropylethanol yields both enantiomers with ee ≥ 95 % [3]. This route is particularly valuable for generating chiral intermediates used in the enantioselective synthesis of cyclopropylethylamines via Mitsunobu chemistry. Procurement of racemic 2‑cyclopropylethanol with defined purity (≥ 97 %) is recommended to ensure reproducible enzymatic conversion.

Solvent and Reaction Medium for Water‑Sensitive or High‑Density Applications

With a density of 0.975 g/cm³, water miscibility, and a moderate boiling range (127–138 °C) coupled with a relatively high flash point (47 °C), 2‑cyclopropylethanol serves as a denser, safer alternative to 1‑pentanol (density 0.814) in biphasic reactions and as a polar aprotic co‑solvent substitute . Its strained ring also offers a reactive handle for further functionalisation, differentiating it from inert hydrocarbon solvents.

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